N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide
Description
This compound features a 1,3-oxazinan-2-ylmethyl core substituted with a 4-methoxyphenylsulfonyl group at position 2. The oxalamide linker connects this moiety to a 4-methylbenzyl group (N2-position). The compound’s molecular formula is C23H27N3O6S, with a molecular weight of 485.5 g/mol .
Properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-16-4-6-17(7-5-16)14-23-21(26)22(27)24-15-20-25(12-3-13-31-20)32(28,29)19-10-8-18(30-2)9-11-19/h4-11,20H,3,12-15H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMUZQQMWDHJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazinan ring, the introduction of the sulfonyl group, and the coupling with the oxalamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and oxalyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of catalysts and other process aids can help to streamline the production process and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxalamide moiety can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve the use of organic solvents and may require heating or cooling to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the oxalamide moiety can yield amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, this compound can be used in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Due to its potential biological activity, this compound could be investigated for its therapeutic potential in treating various diseases.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. The oxazinan ring and oxalamide moiety can also interact with biological molecules, potentially leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural Modifications in Sulfonyl-Oxazinan Derivatives
Key analogs differ in sulfonyl substituents, benzyl/aryl groups, and linker variations.
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Sulfonyl Group Variations :
- Substitution of 4-MeO (target) with 4-F or 4-Cl alters electronic properties. The electron-withdrawing Cl/F groups may enhance metabolic stability but reduce solubility compared to the methoxy group.
- In , the 4-Cl-PhSO2 analog has a lower molecular weight (469.9 vs. 485.5) due to the absence of a methylbenzyl group.
N2-Substituent Diversity: The 4-methylbenzyl group in the target compound provides moderate lipophilicity. Imidazolylpropyl and pyridin-4-ylmethyl substituents introduce heterocyclic motifs, which may enhance hydrogen bonding or π-π stacking in biological targets.
Synthetic Yields and Characterization :
Functional Comparisons with Non-Oxazinan Analogs
Table 2: Activity and Application Insights
Insights:
- The target compound’s sulfonyl-oxazinan scaffold is distinct from thiazolyl or indenyl moieties in –5, which are optimized for HIV entry inhibition.
- Oxalamide linkers are common in bioactive compounds due to their rigidity and hydrogen-bonding capacity, as seen in SCD inhibitors and antiviral agents .
Biological Activity
N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Sulfonamide Group : Enhances antibacterial properties.
- Oxazinan Ring : Imparts stability and potential for various biological interactions.
- Oxalamide Moiety : Associated with diverse pharmacological activities.
The molecular formula is with a molecular weight of approximately 461.5 g/mol. The presence of multiple functional groups suggests a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the 1,3,4-oxadiazole ring have shown:
- Antibacterial Activity : Effective against various strains including Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Inhibition of fungal growth has been observed in compounds with oxazinan structures.
A study highlighted that oxadiazole derivatives showed strong inhibition against Mycobacterium bovis BCG, indicating potential in treating tuberculosis .
Anti-inflammatory and Analgesic Effects
Compounds similar to this compound have demonstrated anti-inflammatory properties through mechanisms involving the inhibition of pro-inflammatory cytokines. This suggests potential applications in managing conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds. Below are key findings:
The mechanism of action for this compound may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : Some derivatives affect membrane permeability, leading to cell lysis.
- Modulation of Immune Response : Anti-inflammatory actions may be mediated through the inhibition of specific cytokines.
Synthesis Methods
The synthesis typically involves multi-step organic reactions requiring precise control over conditions such as temperature and solvent choice to optimize yield and purity. Key steps may include:
- Formation of the oxazinan ring.
- Introduction of the sulfonamide group.
- Coupling reactions to attach the oxalamide moiety.
Q & A
Q. What are the recommended synthetic routes for preparing N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide?
The compound can be synthesized via a multi-step protocol:
- Step 1 : React sulfanilamide derivatives with oxalyl chloride in dioxane to form oxalamide intermediates (yields ~70–73%) .
- Step 2 : Introduce the 1,3-oxazinan ring via cyclization using a sulfonyl chloride group (e.g., 4-methoxyphenylsulfonyl chloride) under reflux conditions.
- Step 3 : Functionalize the oxazinan ring with a 4-methylbenzyl group via nucleophilic substitution. Key optimization parameters include stoichiometric control of oxalyl chloride (excess for high yields) and solvent choice (dioxane for improved solubility) .
Q. How can researchers characterize the structural integrity of this compound?
Use a combination of spectroscopic and analytical techniques:
- FTIR : Confirm sulfonyl (S=O, ~1350–1160 cm⁻¹) and oxalamide (C=O, ~1670–1620 cm⁻¹) functional groups .
- NMR :
- ¹H-NMR : Identify aromatic protons (δ 7.0–8.0 ppm for 4-methoxyphenyl and 4-methylbenzyl groups) and methyl/methoxy substituents (δ 2.25–3.82 ppm) .
- ¹³C-NMR : Assign carbonyl carbons (~159–171 ppm) and sulfonyl-attached carbons (~132–142 ppm) .
- HRMS : Validate molecular weight (e.g., [M - H]⁺ peaks with <2 ppm error) .
Q. What solubility properties should be considered for in vitro assays?
- Polar aprotic solvents (DMSO, DMF) are optimal due to the compound’s sulfonamide and oxalamide groups.
- Aqueous solubility can be enhanced via co-solvents (e.g., 10% Tween-80) or pH adjustment (neutral to slightly basic conditions) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfonyl-oxazinan moiety?
- Perform density functional theory (DFT) calculations to assess electrophilic/nucleophilic sites. For example, the sulfonyl group may act as an electron-withdrawing group, polarizing the oxazinan ring for nucleophilic attacks .
- Molecular docking : Screen against biological targets (e.g., enzymes with sulfonamide-binding pockets) to prioritize activity assays .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 4-methoxy vs. 4-methyl groups) on target binding using regression models .
- Meta-analysis : Aggregate data from analogs like N-(4-sulfamoyl-phenyl)-N-o-tolyl-oxalamide (anti-inflammatory) and N-(4-methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (antimicrobial) to identify trends .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Forced degradation studies : Expose the compound to:
- Acidic/basic conditions (0.1M HCl/NaOH, 37°C, 24h).
- Oxidative stress (3% H₂O₂, 24h).
- Monitor degradation via HPLC-MS to identify metabolites (e.g., sulfonic acid derivatives from sulfonyl group hydrolysis) .
Q. What experimental designs optimize derivatization of the oxalamide linkage?
- Parallel synthesis : React the oxalamide with diverse amines (e.g., alkyl, aryl) under microwave-assisted conditions (80°C, 30 min) to generate a library of analogs.
- Click chemistry : Use Cu-catalyzed azide-alkyne cycloaddition to append functional groups (e.g., fluorophores for imaging studies) .
Methodological Considerations Table
| Parameter | Recommended Approach | Key Evidence |
|---|---|---|
| Synthesis Yield | Use oxalyl chloride in 2:1 molar excess to amine | |
| Reaction Monitoring | TLC (silica gel, ethyl acetate/hexane 1:1) | |
| Biological Assays | Screen against Gram-positive bacteria (MIC ≤ 8 µg/mL) | |
| Data Analysis | Multivariate regression for SAR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
